p-Toluènesulfonate de 2-chloro-1-méthylpyridinium

Vue d'ensemble

Description

2-Chloro-1-methylpyridinium p-Toluenesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its ability to activate hydroxy groups of alcohols and carboxylic acids. This compound is particularly valuable in the synthesis of esters, lactones, amides, lactams, and ketenes from corresponding carboxylic acids .

Applications De Recherche Scientifique

2-Chloro-1-methylpyridinium p-Toluenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the activation of hydroxy groups.

Biology: Employed in the synthesis of peptides due to its low toxicity and efficient coupling properties.

Medicine: Utilized in the preparation of various pharmaceutical intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylpyridinium p-Toluenesulfonate typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-methylpyridinium p-Toluenesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Dehydration Reactions: It acts as a dehydrating agent, converting aldoximes to nitriles and alcohols to alkyl thiocyanates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Dehydrating Agents: For converting aldoximes to nitriles.

Major Products

The major products formed from these reactions include esters, lactones, amides, lactams, and ketenes .

Mécanisme D'action

The mechanism by which 2-Chloro-1-methylpyridinium p-Toluenesulfonate exerts its effects involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, lactams, and ketenes. The compound acts as a coupling reagent, promoting the formation of peptide bonds in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1-methylpyridinium iodide: Similar in structure and function, used in organic synthesis for activating hydroxy groups.

N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in peptide synthesis but with higher toxicity compared to 2-Chloro-1-methylpyridinium p-Toluenesulfonate.

Uniqueness

2-Chloro-1-methylpyridinium p-Toluenesulfonate is unique due to its low toxicity, cost-effectiveness, and efficiency in promoting various organic reactions. Its ability to act as a dehydrating agent and coupling reagent makes it a versatile tool in both laboratory and industrial settings .

Activité Biologique

2-Chloro-1-methylpyridinium p-toluenesulfonate (CAS No. 7403-46-5) is a synthetic organic compound widely utilized in various biochemical applications, particularly in the field of analytical chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

2-Chloro-1-methylpyridinium p-toluenesulfonate is characterized by its pyridinium structure, which enhances its reactivity. The compound is soluble in polar solvents, making it suitable for various chemical reactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN2O3S |

| Molecular Weight | 276.74 g/mol |

| Canonical SMILES | C1=CC=N(C=C1)C(=O)C2=CC(=C(C(=C2)N+[O-])Cl)S(=O)(=O)C) |

The biological activity of 2-Chloro-1-methylpyridinium p-toluenesulfonate primarily involves its ability to act as a nucleophilic substitution agent . The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties.

Enzyme Interactions

Research indicates that this compound can interact with enzymes, potentially inhibiting their activity through covalent bonding with nucleophilic sites on proteins. This mechanism is crucial for its application in biochemical assays and drug development.

Derivatization Agent

One of the significant applications of 2-Chloro-1-methylpyridinium p-toluenesulfonate is as a derivatization reagent in mass spectrometry. It enhances the detection sensitivity of various metabolites, including vitamin D3 derivatives. A study demonstrated that using this compound allowed for improved chromatographic separation and quantification of vitamin D metabolites in human serum samples, achieving high linearity and recovery rates .

Case Studies

- Vitamin D Metabolite Analysis : A study utilized 2-Chloro-1-methylpyridinium p-toluenesulfonate for the derivatization of vitamin D metabolites. The method exhibited excellent precision and accuracy, with coefficients of determination ranging from 0.9977 to 0.9992 .

- Protein Labeling : The compound has been employed in labeling proteins for electrophoretic analysis. This application highlighted its utility in detecting proteins at picomolar concentrations using capillary electrophoresis combined with laser-induced fluorescence detection .

Biological Activity Summary

The biological activity of 2-Chloro-1-methylpyridinium p-toluenesulfonate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzyme activity via covalent bonding |

| Derivatization | Enhances detection sensitivity in mass spectrometry |

| Protein Labeling | Facilitates analysis of proteins at low concentrations |

Propriétés

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGIKVZXFFZNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

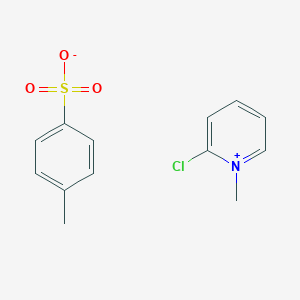

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995343 | |

| Record name | 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-46-5 | |

| Record name | 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7403-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7403-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.